molecular formula C30H32N4O2 B11356679 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methyl-N-phenylacetamide

2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methyl-N-phenylacetamide

Cat. No.: B11356679
M. Wt: 480.6 g/mol
InChI Key: HUNLRQZVHIAXAV-UHFFFAOYSA-N
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Description

2-{2-[1-(4-BUTYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}-N-METHYL-N-PHENYLACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring, a pyrrolidinone moiety, and a butylphenyl group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[1-(4-BUTYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}-N-METHYL-N-PHENYLACETAMIDE involves multiple steps, including the formation of the benzodiazole ring and the pyrrolidinone moiety. The reaction conditions typically require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-{2-[1-(4-BUTYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}-N-METHYL-N-PHENYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}-N-METHYL-N-PHENYLACETAMIDE
  • 2-{2-[1-(4-ETHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}-N-METHYL-N-PHENYLACETAMIDE

Uniqueness

The uniqueness of 2-{2-[1-(4-BUTYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}-N-METHYL-N-PHENYLACETAMIDE lies in its specific structural features, such as the butylphenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C30H32N4O2

Molecular Weight

480.6 g/mol

IUPAC Name

2-[2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-methyl-N-phenylacetamide

InChI

InChI=1S/C30H32N4O2/c1-3-4-10-22-15-17-25(18-16-22)33-20-23(19-28(33)35)30-31-26-13-8-9-14-27(26)34(30)21-29(36)32(2)24-11-6-5-7-12-24/h5-9,11-18,23H,3-4,10,19-21H2,1-2H3

InChI Key

HUNLRQZVHIAXAV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C)C5=CC=CC=C5

Origin of Product

United States

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